Leucyl-leucine
Description
Significance of Dipeptides in Biological Systems and Biochemical Studies
Dipeptides, the simplest peptide structures consisting of two amino acids linked by a peptide bond, are fundamental to various biological processes. ontosight.aibachem.com They function as building blocks for larger proteins, act as signaling molecules, and are involved in nutrient absorption and metabolism. bachem.comontosight.ai In biochemical research, dipeptides are invaluable for several reasons. Their simple structure allows for detailed studies of peptide bond characteristics, protein structure and function, and enzyme kinetics. numberanalytics.com They can serve as substrates for proteasome assays, aiding in the investigation of protein degradation pathways. ontosight.ai Furthermore, the cost-effectiveness, low molecular weight, and potential for oral administration make dipeptides attractive candidates in drug development and for structure-activity relationship studies. bachem.comresearchgate.net
Overview of Leucyl-leucine as a Model Dipeptide in Peptidic Research
This compound, specifically the L-Leucyl-L-leucine isomer, is a neutral dipeptide that has been extensively used as a model system in various research contexts. medchemexpress.com Its two leucine (B10760876) residues, with their branched aliphatic side chains, confer a distinct hydrophobicity to the molecule. cymitquimica.com This characteristic makes it particularly useful for studying hydrophobic interactions within proteins and the functionality of dileucine motifs, which are crucial for protein sorting and signaling. medchemexpress.com Researchers utilize this compound to explore peptide transport mechanisms, enzyme specificity, and the physical chemistry of peptide self-assembly. medchemexpress.comrsc.org Its well-defined structure and properties provide a solid foundation for understanding more complex peptide and protein behaviors. ontosight.ai
Physicochemical Properties of this compound
The utility of this compound in research is intrinsically linked to its distinct physicochemical properties. These characteristics, including its molecular structure, solubility, and thermal behavior, are fundamental to its interactions in biological and experimental systems.
| Property | Value |
| Molecular Formula | C12H24N2O3 |
| Molecular Weight | 244.33 g/mol |
| Appearance | White to off-white solid |
| Solubility | Generally insoluble in water, soluble in organic solvents. Soluble in H2O at 16.28 mg/mL with ultrasonic and pH adjustment to 10 with 1 M NaOH. Slightly soluble in DMSO. |
| Melting Point | 177-181°C (for L-Leucyl-L-Leucine methyl ester hydrochloride) |
| Stereochemistry | Exists as different stereoisomers (L-L, D-D, L-D, D-L) which significantly influence biological activity. |
| Data compiled from multiple sources. medchemexpress.comcymitquimica.comontosight.ainih.govchemicalbook.com |
The stereochemistry of this compound is a critical factor, as biological systems, particularly enzymes and receptors, often exhibit high specificity for a particular stereoisomer. numberanalytics.comontosight.ai The L-configuration is typically the biologically active form. numberanalytics.com
Synthesis and Characterization of this compound
The synthesis of this compound is a fundamental process in peptide chemistry, enabling the production of this dipeptide for research purposes. Various methods have been developed for its synthesis, each with its own advantages.
Common synthesis techniques include solution-phase synthesis, which is a traditional, flexible method suitable for large-scale production, and solid-phase synthesis, a more efficient method for purification developed by Merrifield. numberanalytics.com Enzymatic synthesis, utilizing enzymes to form the peptide bond, is another approach. numberanalytics.com A common laboratory-scale synthesis involves the ring-opening polycondensation (ROP) of α-L-leucine N-carboxyanhydride (NCA). rsc.org
Once synthesized, the characterization of this compound is crucial to confirm its identity and purity. A suite of analytical techniques is employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and the connectivity of atoms. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the amide bond. researchgate.net
Mass Spectrometry (MS): Determines the molecular weight of the dipeptide and can be used to analyze its fragmentation patterns. researchgate.net
X-ray Crystallography: Can be used to determine the precise three-dimensional arrangement of atoms in the crystalline state. rsc.org
Elemental Analysis: Verifies the elemental composition of the synthesized compound. rsc.org
Applications of this compound in Biochemical Research
The unique properties of this compound have led to its application in several key areas of biochemical research, providing insights into fundamental biological processes.
Role in Studying Enzyme Kinetics and Specificity
This compound serves as a valuable substrate for studying the kinetics and specificity of various enzymes, particularly peptidases. For instance, it is a substrate for dipeptidyl peptidase I (DPPI), a lysosomal thiol protease. glpbio.com The hydrolysis of this compound by such enzymes can be monitored to determine kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing insights into the enzyme's efficiency and affinity for the substrate. The different stereoisomers of this compound (e.g., L-Leucyl-L-leucine vs. D-Leucyl-L-leucine) can be used to probe the stereospecificity of an enzyme's active site. ontosight.ai
Use in Investigating Peptide Transport Mechanisms
The transport of peptides across biological membranes is a vital process, and this compound has been instrumental in its study. It is used to investigate the function of peptide transporters like PepT1 and PepT2, which are responsible for the uptake of di- and tripeptides in the intestine and their reabsorption in the kidneys, respectively. bachem.com For example, studies in hamster jejunum have shown that L-Leucyl-L-leucine can inhibit the mediated uptake of another dipeptide, glycylsarcosine. medchemexpress.com Such competitive inhibition studies help to elucidate the substrate specificity and transport mechanisms of these important transporter proteins.
Application in the Study of Protein-Ligand Interactions
Due to its simple yet defined structure, this compound is an excellent model for studying the fundamental principles of protein-ligand interactions. The hydrophobic side chains of the leucine residues allow for the investigation of non-covalent interactions, such as van der Waals forces and hydrophobic effects, which are critical for the binding of ligands to proteins. cymitquimica.com Human cytosolic leucyl-tRNA synthetase (hcLRS), for example, has a specific binding site for leucine and its derivatives, and understanding the interaction with a simple dipeptide like this compound can provide a basis for designing more complex inhibitors or modulators of its activity. oup.com
Advanced Research and Future Directions
The study of this compound continues to evolve, with researchers exploring its potential in more complex systems and applications.
This compound in the Context of Nanostructure Self-Assembly
Recent research has revealed the fascinating ability of L-Leucyl-L-leucine to self-organize and form various nanostructures. rsc.org It can form porous crystals, and its crystal packing can change from a channel-type to a layered-type when it binds with certain organic molecules. rsc.org This self-assembly can lead to the formation of nanofibers or web-like structures, for instance, when interacting with dichloromethane. rsc.org Furthermore, the thermal treatment of this compound can induce cyclization to form cyclo(leucyl-leucyl), leading to the formation of different nanostructures. researchgate.net This behavior is being explored for the development of new nanostructured materials with potential applications in areas like separation science and smart coatings. rsc.orgresearchgate.net
Role as a Building Block in Peptidomimetics and Drug Delivery
This compound serves as a foundational component in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved properties such as stability and bioavailability. chemimpex.com Its dipeptide structure can be incorporated into larger therapeutic peptides or used as a starting point for synthesizing peptide-based drugs. ontosight.ai In drug delivery, this compound can be used to create prodrugs. For example, a derivative, L-Leucyl-L-Leucine methyl ester, has been studied for its cytotoxic effects on specific immune cells, demonstrating the potential for targeted drug delivery. chemicalbook.comglpbio.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPYQJIKPJDLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938827 | |
| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2883-36-5, 38689-31-5, 3303-31-9, 17665-02-0 | |
| Record name | DL-Leu-DL-leu | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2883-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC524455 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-leucyl-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Derivatization of Leucyl Leucine
Stereoselective Chemical Synthesis Routes for Leucyl-leucine Isomers
The synthesis of peptides requires careful control of stereochemistry to ensure the desired biological activity. jpt.com The formation of the peptide bond between two amino acids, each with a chiral center, can result in a mixture of diastereomers if not controlled. Protecting group chemistry is a fundamental strategy to achieve this control, by selectively blocking the reactive amine and carboxylic acid groups to direct the reaction towards the formation of a single desired product.
L-Leucyl-L-leucine Synthesis Strategies
The synthesis of L-leucyl-L-leucine, the isomer composed of two L-leucine residues, is a primary focus due to the prevalence of L-amino acids in nature. A common strategy involves the use of protecting groups to prevent unwanted side reactions. For instance, the amino group of one L-leucine molecule is protected (e.g., with a tert-butoxycarbonyl or Boc group), and the carboxylic acid group of a second L-leucine molecule is protected as an ester (e.g., a methyl ester). These protected amino acids are then coupled using a reagent like N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide (peptide) bond. researchgate.net Subsequent removal of the protecting groups yields the desired L-leucyl-L-leucine dipeptide. Solid-phase peptide synthesis (SPPS) offers an efficient alternative for synthesizing longer peptides, where one amino acid is anchored to a solid support, and subsequent amino acids are added in a stepwise manner. researchgate.net
D-Leucyl-L-leucine Synthesis and Stereochemical Control
The synthesis of D-leucyl-L-leucine involves coupling a D-leucine residue with an L-leucine residue. The principles of stereochemical control are paramount. This dipeptide has a specific IUPAC name of (2S)-1-[(2R)-2-amino-4-methylpentanoyl]pyrrolidine-2-carboxylic acid when proline is the L-amino acid. vulcanchem.com The synthesis requires starting materials with the correct stereochemistry, namely D-leucine and L-leucine. The use of protecting groups and coupling reagents, as described for L-leucyl-L-leucine, is essential to control the reaction and prevent racemization or the formation of undesired stereoisomers. The distinct three-dimensional structure resulting from the D- and L-configuration of the amino acids leads to different biological recognition and metabolic pathways compared to dipeptides composed solely of L-amino acids. The synthesis of such mixed-stereoisomer peptides often relies on non-ribosomal peptide synthesis mechanisms or post-translational modifications in biological systems. vulcanchem.com
L-Leucyl-D-leucine Synthesis and Related Stereoisomers
The synthesis of L-leucyl-D-leucine follows similar principles to that of D-leucyl-L-leucine, requiring the coupling of an L-leucine amino acid with a D-leucine amino acid. The control of stereochemistry is equally critical to obtain the desired isomer. The synthesis of D-amino acids themselves can be achieved from their L-enantiomers through various chemical transformations. pearson.com For instance, L-leucic acid can be converted to D-leucine. pearson.com The presence of a D-amino acid can significantly impact the peptide's stability and resistance to enzymatic degradation, a property often exploited in drug development. jpt.com The synthesis of peptides containing D-amino acids necessitates careful selection of synthetic routes to avoid racemization and ensure the incorporation of the correct stereoisomer.
Chemo-Enzymatic Approaches in this compound Production
Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis to produce amino acids and peptides. acs.orgnih.gov This approach can offer milder reaction conditions and reduced waste compared to purely chemical methods. acs.org
Enzymes such as acylases, aminopeptidases, and hydantoinases are employed for the production of enantiomerically pure amino acids, which can then be used as building blocks for dipeptides like this compound. nih.gov For example, a general chemo-enzymatic process can be used to deracemize a racemic mixture of an amino acid, yielding a single enantiomer in high purity. researchgate.net This involves an enantioselective oxidase that acts on one enantiomer, coupled with a non-selective chemical reducing agent that converts the resulting intermediate back to the racemic amino acid, effectively enriching the desired enantiomer. researchgate.net
Furthermore, enzymes can be directly involved in the formation of the peptide bond. For instance, leucyl-tRNA synthetase (LeuRS) is an enzyme that activates leucine (B10760876) and attaches it to its corresponding tRNA. nih.gov While its primary role is in protein synthesis, the principles of its substrate recognition and catalytic mechanism can inform the design of chemo-enzymatic peptide synthesis strategies. The development of novel enzyme activities through protein engineering is a promising area for the efficient and selective production of dipeptides. nih.gov
Preparation of this compound Analogues and Prodrugs for Research Applications
The synthesis of this compound analogues and prodrugs is a key strategy in medicinal chemistry to enhance the therapeutic potential of the parent dipeptide. Analogues are created by modifying the structure of this compound, for example, by replacing one of the leucine residues with another amino acid, to investigate structure-activity relationships. nih.gov
Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. acs.org This approach can be used to improve properties such as solubility, stability, and cell permeability. For example, lipophilic groups can be attached to a leucyl-sulfamoyl adenosine (B11128) analogue to increase its uptake by bacteria. mdpi.com Another prodrug strategy involves attaching a group, like a 4-nitrobenzyloxycarbonyl group, that is cleaved by a specific enzyme present in the target organism to release the active drug. mdpi.com
The synthesis of these derivatives often involves standard peptide coupling techniques combined with specific chemical modifications. For instance, the synthesis of Nα-dinicotinoyl-bis-L-leucyl peptides involves coupling L-leucine methyl ester with 3,5-pyridinedicarbonyl dichloride. mdpi.com
Design and Synthesis of this compound-Based Peptidomimetics for Modulating Biological Interactions
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. nih.gov The design of this compound-based peptidomimetics often focuses on constraining the conformation of the molecule to mimic a specific bioactive conformation, such as a β-turn. rsc.org
Various synthetic strategies are employed to create peptidomimetics. One approach involves incorporating non-natural amino acids or creating cyclic structures to restrict conformational flexibility. For example, peptidomimetics of L-prolyl-L-leucyl-glycinamide (PLG) have been synthesized using α,α-disubstituted amino acids to explore the effects of conformational constraints. nih.gov Another strategy involves replacing the peptide backbone with a different chemical scaffold that maintains the spatial arrangement of the key side chains. For instance, γ-lactam peptidomimetics have been designed to mimic the leucyl residue of PLG. acs.org The synthesis of these complex molecules often requires multi-step synthetic routes. nih.govacs.org
Structural Characterization and Biophysical Properties of Leucyl Leucine
Spectroscopic Analysis of Leucyl-leucine Conformation (e.g., NMR, FTIR)
Spectroscopic techniques are pivotal in elucidating the conformational dynamics of this compound in various states. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, in particular, provide detailed insights into the molecular structure and intermolecular interactions.
FTIR spectroscopy complements NMR by providing information about the vibrational modes of the molecule, which are sensitive to conformation and hydrogen bonding. The thermal treatment of this compound, leading to its cyclization into a diketopiperazine, has been monitored using FTIR, which helps in characterizing the chemical structure of the resulting product. nih.govresearchgate.net
X-ray Crystallography of this compound and its Complexes
X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in their crystalline state. The crystal structure of L-leucine hydrobromide has been determined, revealing an orthorhombic unit cell with space group P212121. researchgate.net While this is for the single amino acid, it provides foundational knowledge for understanding the packing of leucine-containing peptides.
More directly relevant is the study of this compound complexes. For example, the crystal structure of N-Methyl-L-leucyl-L-leucine hydrochloride monohydrate crystallizes in a monoclinic system with space group P21. iucr.org This structure provides precise bond lengths, angles, and information about hydrogen-bonding interactions within the crystal lattice. iucr.org
Furthermore, the ability of leucine-containing peptides to form co-crystals has been extensively studied. The tripeptide L-leucyl-L-leucyl-L-leucine (LLL) forms inclusion compounds with various guest molecules like pyridine (B92270) and picolines. researchgate.netcanada.ca In these structures, the LLL molecules arrange into anti-parallel β-sheet layers, with the isobutyl side groups creating channels that accommodate the guest molecules. researchgate.netcanada.ca The crystal structure of Leucyl-tRNA synthetase in complex with tRNA(leucine) has also been solved, offering insights into the recognition and binding of leucine-containing substrates in a biological context. ebi.ac.ukmohimobileservice.irpdbj.org
Interactive Data Table: Crystallographic Data for Leucine-Containing Compounds
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| L-leucine hydrobromide | Orthorhombic | P212121 | 7.29 | 24.51 | 5.54 | 90 | 90 | 90 | researchgate.net |
| N-Methyl-L-leucyl-L-leucine hydrochloride monohydrate | Monoclinic | P21 | 5.2212 | 9.6032 | 18.4081 | 90 | 96.329 | 90 | iucr.org |
Molecular Dynamics Simulations and Theoretical Conformational Studies of this compound
Molecular dynamics (MD) simulations and theoretical studies offer a dynamic perspective on the conformational landscape of this compound, complementing the static pictures provided by crystallography. These computational methods allow for the exploration of the potential energy surface and the influence of solvent on peptide conformation.
Theoretical studies on β-amino acids, which are structural isomers of α-amino acids like leucine (B10760876), have investigated their conformational energies in both the gas phase and in solution. scirp.org These studies suggest that solvation generally stabilizes the various conformations. scirp.org For α-peptides, theoretical analyses have been used to understand the conformational preferences, such as the stability of helical versus extended structures. upc.edu
MD simulations have been extensively applied to study the interaction of leucine and its derivatives with enzymes like leucyl-tRNA synthetase (LeuRS). biopolymers.org.uaberkeley.edunih.govresearchgate.netnbuv.gov.ua These simulations have provided insights into the structural basis for amino acid selectivity and the binding patterns of substrates. biopolymers.org.uaberkeley.edu For instance, MD simulations of LeuRS complexed with different amino acids have revealed differences in electrostatic interactions and conformational stability, explaining the enzyme's specificity for leucine. biopolymers.org.ua Such studies have also been used to model the conformational changes in LeuRS upon binding of substrates and inhibitors. nih.gov
Self-Assembly Mechanisms and Supramolecular Architecture of this compound
The self-assembly of small peptides like this compound into well-ordered supramolecular structures is a field of intense research, driven by the potential to create novel nanomaterials.
Heating this compound in the solid state can induce both self-assembly and chemical reactions, most notably intramolecular cyclization to form 2,5-diketopiperazines (DKPs). nih.govresearchgate.netiucr.orgresearchgate.net This process is a form of solvent-free synthesis that can yield highly stereospecific products. iucr.org The thermal treatment can lead to the formation of new nanostructures with properties different from the linear dipeptide. nih.govresearchgate.net The progress of this reaction can be monitored using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). iucr.orgresearchgate.net Studies have shown a correlation between the structure of the dipeptide side chains and the temperature at which cyclization occurs. researchgate.net
This compound has been shown to self-assemble into various nanostructures, including porous crystals, nanofibers, and web-like structures. rsc.orgrsc.orgebi.ac.uk The formation of these structures is often a result of non-covalent interactions such as hydrogen bonding. nih.gov The high sorption capacity of this compound towards certain organic vapors, like dichloromethane, is attributed to its self-organization into nanofibers or web-like architectures. rsc.orgrsc.orgebi.ac.uk The morphology of the nanostructures can be influenced by the conditions of their formation. nih.govresearchgate.netebi.ac.uk
The solvent plays a critical role in the self-organization and crystal packing of this compound. rsc.org Evaporation from different solvents can lead to vastly different morphologies. For example, evaporation from a methanol (B129727) solution yields an amorphous film, while chloroform (B151607) and pyridine produce distinct crystal shapes. rsc.org Dichloromethane, on the other hand, can lead to the formation of a gel-like structure. rsc.org
The crystal packing of this compound can change from a channel-type to a layered-type when it binds to strong proton acceptors or donors of a certain molecular size. rsc.orgrsc.orgebi.ac.uk This change in packing is a key aspect of its non-zeolitic sorption properties, where the material adapts to accommodate guest molecules. rsc.orgrsc.orgebi.ac.uk Studies on the tripeptide LLL have also shown that the host molecules arrange in anti-parallel β-sheet layers, which are then packed via van der Waals forces with an interlayer distance of 11.5–11.8 Å. researchgate.netcanada.ca The interaction with different solvents can also lead to the formation of layered crystals with varying cell parameters, as seen with isobutanol and dimethyl sulfoxide. rsc.orgsemanticscholar.org
Interactive Data Table: Solvent Effects on this compound Morphology
| Solvent | Resulting Morphology | Ref. |
| Methanol | Amorphous film | rsc.org |
| Chloroform | Elongated crystals | rsc.org |
| Pyridine | Flattened octagonal crystals | rsc.org |
| Dichloromethane | Gel-like structure / Nanofibers | rsc.org |
Enzymatic Biotransformation and Hydrolysis of Leucyl Leucine
Leucyl Aminopeptidases (LAPs) and Leucyl-leucine as Substrate
Leucyl aminopeptidases are metallopeptidases that exhibit a preference for hydrolyzing leucine (B10760876) residues from the amino terminus of proteins and peptides. researchgate.net While their name suggests a specificity for leucine, they often demonstrate broader specificity and can cleave other N-terminal residues as well. researchgate.netnih.gov The dipeptide this compound serves as a classic substrate for studying the activity of these enzymes.
Leucyl aminopeptidases are categorized into two main metallopeptidase families: M1 and M17. researchgate.netnih.gov This classification can be complex as enzymes with similar functions were sometimes given different names by various research groups. researchgate.netresearchgate.net
M1 Family (Aminopeptidase N family): These enzymes are typically monomeric and rely on a single zinc ion for their catalytic activity. parasite-journal.org They are involved in various cellular processes, including protein maturation and activation. parasite-journal.org A key example is Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1), also known as adipocyte-derived leucine aminopeptidase (A-LAP), which plays a role in antigen processing. mdpi.comuniprot.org
M17 Family (Leucyl Aminopeptidase family): These enzymes are distinguished by their homohexameric structure and their requirement for two metal ions for catalysis. ebi.ac.uk The active sites of these hexamers are located within a central cavity. ebi.ac.uknih.gov M17 LAPs are found across all kingdoms of life and are involved in diverse functions, from protein turnover to DNA binding in microbes. nih.govresearchgate.netsci-hub.se The nomenclature for LAPs is complex, with enzymes often having multiple names. researchgate.net For instance, the placental leucine aminopeptidase (P-LAP) has various names reflecting its different cellular activities. researchgate.net
The divergence between the M1 and M17 peptidase families is ancient, and applying the "LAP" nomenclature to the subset of M1 aminopeptidases that hydrolyze leucine can be misleading due to the broad specificities of both families. researchgate.net
The catalytic mechanism of M17 leucyl aminopeptidases has been a subject of extensive research, with a widely accepted model involving a dizinc (B1255464) center. sci-hub.se
M17 Family: These enzymes possess a binuclear metal center within their active site, typically containing two zinc ions, although manganese can also be utilized by bacterial LAPs. ebi.ac.uksci-hub.se The active site is located in the C-terminal domain of the protein. ebi.ac.uk A proposed mechanism involves a bicarbonate ion acting as a general base, which activates a water molecule that bridges the two metal ions. sci-hub.seebi.ac.uk This activated hydroxide (B78521) ion then attacks the carbonyl group of the peptide bond of the substrate, such as this compound. ebi.ac.uk Key residues, including lysine, are crucial for stabilizing the tetrahedral intermediate formed during this process. ebi.ac.ukebi.ac.uk The active sites of the hexameric structure line a central, disc-shaped cavity, which is accessible through solvent channels. ebi.ac.uknih.gov
M1 Family: In contrast, M1 family aminopeptidases, like aminopeptidase N from Escherichia coli, have a single zinc ion in their active site. pnas.org The active site is located within a large internal cavity, and the binding of inhibitors like bestatin (B1682670) occurs with minimal conformational changes to the enzyme. pnas.org
The active site of bovine lens LAP, a well-studied M17 enzyme, features two zinc ions coordinated by several aspartate and glutamate (B1630785) residues. nih.gov Positively charged residues, Lys-250 and Arg-336, are also present in the active site. nih.gov The leucyl side chain of a bound inhibitor points into a hydrophobic cleft. pnas.org
Leucyl aminopeptidases preferentially cleave N-terminal leucine residues but can also act on other amino acids. mdpi.comwikipedia.org The specificity can be influenced by the source of the enzyme and the specific reaction conditions.
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide insight into the efficiency of LAP activity with this compound and other substrates. For example, a recombinant leucyl aminopeptidase from Babesia gibsoni (rBgLAP) showed high catalytic efficiency for a leucine substrate, with a kcat/Km of 1942 M-1s-1. cambridge.org In another study, the Km of a LAP from the insect Telchin licus licus for L-leucyl-2-naphthylamide was 84.03 µM, with a Vmax of 357.14 enzymatic units/mg. researchgate.net It's important to note that the kinetic values can vary significantly depending on the substrate used. researchgate.net For instance, the use of L-leucine-p-nitroanilide resulted in much lower Km values compared to L-leucyl-2-napthylamide in one study. researchgate.net
The following table summarizes kinetic parameters for LAPs from various sources with different substrates.
| Enzyme Source | Substrate | Km | Vmax/kcat | Catalytic Efficiency (kcat/Km) | Reference |
| Babesia gibsoni (recombinant) | I-Leu-MCA | - | - | 1942 M-1s-1 | cambridge.org |
| Telchin licus licus | L-leucyl-2-naphthylamide | 84.03 µM | 357.14 U/mg | - | researchgate.net |
| Aspergillus niger (recombinant) | Arg-pNA | 0.61 mmol/L | 11.45 mmol/L/min | - | nih.gov |
| Leishmania donovani (recombinant) | L-leucyl-7-amido-4-methylcoumarin | - | - | ~63 s-1·mM-1 | acs.org |
| Mud Crab (Scylla serrata) | L-leucine-p-nitroanilide | 3.36 nM | 11.1 nmol product min-1 mg protein-1 | - | researchgate.net |
| Brine Shrimp (Artemia salina) | L-leucine-p-nitroanilide | 3.85 nM | 27.4 nmol p-nitroaniline min-1 mg-1 protein | - | researchgate.net |
The catalytic activity of Leucyl aminopeptidases is significantly influenced by several factors, including the presence of metal ions, pH, and temperature.
Metal Ion Dependence: LAPs are metalloenzymes, with M17 family members requiring two metal ions for catalysis. ebi.ac.uknih.gov While zinc is often bound, manganese, cobalt, magnesium, and nickel ions can also activate the enzyme, sometimes leading to a dramatic increase in activity. mdpi.comasm.orgnih.gov For example, the activity of a LAP from Bacillus cereus was enhanced 92-fold by Ni2+. mdpi.com Conversely, certain metal ions like Cu2+ and Fe2+ can be inhibitory. nih.govacademicjournals.org The metal ions can play both a catalytic and a structural role, mediating the formation of the active hexameric state in some LAPs. biorxiv.org
pH: Most LAPs exhibit optimal activity at alkaline pH, typically between 8.0 and 9.5. ebi.ac.ukmdpi.comnih.gov For instance, the LAP from Bacillus cereus has an optimal pH of 9.0, and pig kidney LAP is maximally active between pH 9 and 9.5. ebi.ac.ukmdpi.com The alkaline environment is thought to facilitate the interaction between the unprotonated N-terminus of the substrate and the enzyme's hydrophobic core. nih.gov However, some LAPs, like one from Leishmania donovani, show an optimal pH of 8.5. acs.org
Temperature: The optimal temperature for LAP activity varies depending on the source organism. For example, a LAP from Bacillus cereus showed optimal activity at 58°C, while the LAP from Burkholderia pseudomallei is most active at 50°C. mdpi.comnih.gov The enzyme from Aspergillus niger has a lower optimal temperature of 40°C. nih.gov Thermostability also varies, with some LAPs retaining activity at higher temperatures. mdpi.comnih.gov
The table below provides a summary of the optimal conditions for LAP activity from different sources.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Activating Metal Ions | Reference |
| Bacillus cereus | 9.0 | 58 | Ni2+, Mn2+, Co2+, Mg2+ | mdpi.com |
| Pig Kidney | 9.0-9.5 | - | - | ebi.ac.uk |
| Burkholderia pseudomallei | 9.0 | 50 | Mg2+, Ca2+ | nih.gov |
| Aspergillus niger | 7.0 | 40 | Co2+, Na+ | nih.gov |
| Leishmania donovani | 8.5 | 37 | Mn2+, Co2+, Ni2+ | acs.org |
| Aspergillus oryzae | 4.5-5.5 (for production) | 30 (for production) | Zn2+ | academicjournals.org |
| Babesia gibsoni | 8.0 | 37 | Mn2+, Co2+ | cambridge.org |
| Telchin licus licus | 7.0 | - | - | researchgate.net |
Leucyl aminopeptidases are fundamental to maintaining cellular protein homeostasis by participating in the final steps of protein degradation. sci-hub.seacs.org They catalyze the removal of N-terminal amino acids from peptides, contributing to the intracellular pool of free amino acids necessary for new protein synthesis and other metabolic processes. sci-hub.seacs.org This proteolytic activity is a crucial housekeeping function in all living organisms. sci-hub.se
By trimming N-terminal residues, LAPs can either rescue proteins from degradation or expose destabilizing residues, such as leucine, which can target the protein for degradation and thus regulate its half-life. acs.org The controlled hydrolysis of peptides by LAPs is therefore essential for nutrient recycling and maintaining the balance of proteins within the cell. acs.orgacs.org In some parasites, LAPs are vital for acquiring essential amino acids from the host for their growth and survival. asm.orgbiorxiv.org
Leucyl aminopeptidases, particularly those of the M1 family residing in the endoplasmic reticulum (ER), play a critical role in the adaptive immune response. nih.govresearchgate.net They are involved in the final trimming of peptide precursors to the optimal length of 8-10 residues for binding to Major Histocompatibility Complex (MHC) class I molecules. pnas.org
This process is crucial for the presentation of antigenic peptides on the cell surface for recognition by cytotoxic T-lymphocytes. Enzymes like ERAP1 and ERAP2 work in concert to shape the repertoire of peptides presented by MHC class I molecules. mdpi.com ERAP1 can either generate the final antigenic epitope by trimming a longer precursor or destroy it by over-trimming. pnas.org The loss of ERAP1 has been shown to significantly alter the hierarchy of immunodominant viral peptides, highlighting its importance in determining the immune response. pnas.org While ERAP1 is critical for this process, other cytosolic aminopeptidases like leucine aminopeptidase (LAP) appear to be dispensable for antigen presentation in intact cells. pnas.org
LAP Activity in Plant Defense Mechanisms
Leucine aminopeptidases (LAPs) are metallopeptidases that play a significant role in plant defense, particularly within certain species of the Solanaceae family, such as tomato (Solanum lycopersicum). nih.govwikipedia.org These enzymes catalyze the hydrolysis of N-terminal amino acids from proteins and peptides, showing a preference for leucine residues. wikipedia.orgcreative-enzymes.com Their involvement in plant defense is primarily linked to the response against herbivores and mechanical wounding. nih.govpnas.org
In tomato plants, the acidic leucine aminopeptidase, known as LAP-A, is a key component of the late wound-response mechanism. nih.govplos.org Its expression is induced by signaling molecules associated with plant damage, such as jasmonic acid (JA) and systemin. nih.govapsnet.org When a plant is attacked by herbivores, like the larvae of Manduca sexta (tobacco hornworm) or Spodoptera littoralis, the octadecanoid signaling pathway is activated, leading to a significant increase in the transcription of LapA genes and subsequent accumulation of LAP-A protein. nih.govpnas.orguva.nl This response is not just localized to the site of injury but is also systemic, preparing other parts of the plant for potential attack. pnas.org
Research using transgenic tomato plants has elucidated the direct role of LAP-A in herbivore defense. nih.govoup.com Plants engineered to have silenced LapA genes (LapA-SI) show increased susceptibility to herbivory. nih.govplos.org Larvae feeding on these plants consume more leaf tissue and gain more mass compared to those feeding on wild-type plants. nih.govoup.com Conversely, tomato plants that overexpress the LapA gene (LapA-OX) exhibit enhanced resistance to herbivores, with insects consuming less foliage and showing delayed growth and development. nih.govoup.com These findings strongly suggest that LAP-A functions as a crucial defensive protein, likely acting as an anti-nutritive agent within the insect gut. plos.orgoup.com
Interestingly, plant LAPs may possess a dual function. Besides their peptidase activity, they have been shown to act as molecular chaperones, a function that is independent of their catalytic activity and may help alleviate stress-induced protein damage within the plant cell. nih.gov This bifunctional nature adds another layer of complexity to their role in plant stress responses. nih.gov
Table 1: Impact of Leucine Aminopeptidase A (LAP-A) Expression on Tomato Plant Defense Against Herbivores
| Transgenic Line | LAP-A Level | Effect on Herbivore (Manduca sexta) | Effect on Late Wound-Response Genes (e.g., PINs, PPO) | Reference |
|---|---|---|---|---|
| LapA-Silenced (LapA-SI) | Abolished/Severely Reduced | Increased plant damage; enhanced larval growth. | Reduced RNA levels. | nih.govplos.orgoup.com |
| LapA-Overexpressing (LapA-OX) | Elevated | Reduced plant damage; delayed larval growth and development. | No significant induction in non-wounded leaves, but primed for a stronger response. | nih.govoup.com |
| Wild-Type (Control) | Induced upon wounding | Baseline level of resistance. | RNA levels increase significantly upon wounding. | nih.gov |
Other Peptidases and Proteases with Activity Towards this compound
While leucine aminopeptidases are defined by their preferential hydrolysis of N-terminal leucine residues, they are not the only enzymes capable of cleaving leucyl-peptides like this compound. wikipedia.orgworthington-biochem.com The ability to hydrolyze such substrates is found across a diverse range of peptidases and proteases in various organisms, from bacteria to mammals. worthington-biochem.comtandfonline.com The nomenclature for these enzymes can be complex, with different names often used for enzymes with similar functions. researchgate.netresearchgate.net
In bacteria, various intracellular aminopeptidases demonstrate activity towards leucyl peptides. For instance, studies on Bacillus subtilis have identified multiple aminopeptidases that can hydrolyze leucyl and glycyl peptides, often showing a higher affinity for the former. tandfonline.com Similarly, the LAP from the pathogen Staphylococcus aureus has a broad substrate range that extends well beyond leucine to include other natural and unnatural amino acids. nih.gov
In mammals, the enzymatic landscape is also complex. The intestinal mucosa, where protein digestion is a primary function, contains enzymes that were historically noted for their high activity on leucylglycine. worthington-biochem.com In bovine lens tissue, several peptidases, including aminopeptidase III , prolyloligopeptidase , and acylpeptidehydrolase , contribute to the hydrolysis of peptides. nih.gov An inverse correlation has been observed in the lens, where lower peptidase activity corresponds to a higher accumulation of protein fragments. nih.gov Furthermore, studies differentiating enzymes in human serum have shown that both Leucine Aminopeptidase (LAP) and Cystine-Aminopeptidase (CAP) , also known as oxytocinase, are capable of hydrolyzing substrates like L-leucyl-β-naphthylamide, indicating overlapping specificities.
The broad specificity is a common feature among many of these enzymes. The M17 family of LAPs, to which many classic LAPs belong, often hydrolyzes peptides with N-terminal methionine, arginine, and alanine (B10760859) in addition to leucine. nih.gov This indicates that the cellular machinery for peptide degradation is robust, with multiple enzymes capable of processing peptides containing leucine at the N-terminus.
Table 2: Examples of Other Peptidases with Hydrolytic Activity on Leucyl Substrates
| Enzyme/Peptidase | Source Organism/Tissue | Key Characteristics/Findings | Reference |
|---|---|---|---|
| Intracellular Aminopeptidases | Bacillus subtilis | Multiple peptidases identified that hydrolyze various leucyl- and glycyl-peptides, with a general preference for leucyl substrates. | tandfonline.com |
| Leucine Aminopeptidase (LAP) | Staphylococcus aureus | Cytosolic enzyme with a broad substrate range beyond leucine, including activity against cysteine-glycine. | nih.gov |
| Aminopeptidase III | Bovine Lens | Contributes to peptide hydrolysis in the lens; its activity decreases from the outer cortex to the nucleus. | nih.gov |
| Prolyloligopeptidase | Bovine Lens | A serine protease that plays a significant role in hydrolyzing peptide substrates in lens cortical extracts. | nih.gov |
| Cystine-Aminopeptidase (CAP) | Human Serum (Pregnancy) | Also known as oxytocinase; demonstrates hydrolytic activity towards leucine-containing substrates, similar to LAP. |
Leucyl Trna Synthetase Leurs and Its Regulatory Interplay with Leucine Availability
Canonical Role of LeuRS in Leucine (B10760876) Aminoacylation of tRNA
The primary and essential function of Leucyl-tRNA synthetase (LeuRS) is to catalyze the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA) molecule, forming leucyl-tRNA (Leu-tRNA). nih.govpatsnap.com This process, known as aminoacylation, is a critical step in protein synthesis, ensuring that leucine is correctly incorporated into growing polypeptide chains at the ribosome. patsnap.com The aminoacylation reaction occurs in two steps: first, leucine is activated by ATP to form a leucyl-adenylate (Leu-AMP) intermediate, and then the leucyl group is transferred to the 3' end of its cognate tRNA. uniprot.org This canonical function is indispensable for all living organisms. illinois.edu
The structure of LeuRS is modular, comprising a catalytic domain with a Rossmann fold, a connective polypeptide 1 (CP1) domain for editing, an anticodon binding domain, and a C-terminal domain. biocon.re.krnih.gov A specific region known as the leucine-specific domain (LS-domain), located near the conserved KMSKS sequence, is critical for the aminoacylation activity, particularly impacting the catalytic rate (kcat). thebiogrid.org
Key Domains of Leucyl-tRNA Synthetase (LeuRS) and Their Functions
| Domain | Primary Function | Reference |
|---|---|---|
| Catalytic Domain (Rossmann fold) | Binds ATP and leucine; catalyzes the formation of leucyl-adenylate. | biocon.re.krnih.gov |
| Connective Polypeptide 1 (CP1) / Editing Domain | Hydrolyzes mischarged amino acids from tRNALeu (post-transfer editing). | nih.govillinois.edu |
| Anticodon Binding Domain | Recognizes and binds to the anticodon loop of tRNALeu. | nih.gov |
| Leucine-Specific Domain (LS-domain) | Critical for aminoacylation efficiency (kcat). | thebiogrid.org |
| C-terminal Domain | Involved in tRNA recognition and interaction with other components of the multi-tRNA synthetase complex. | biocon.re.krresearchgate.net |
Non-Canonical Role of LeuRS as an Intracellular Leucine Sensor
Beyond its canonical role, LeuRS has a significant non-canonical function as an intracellular sensor for the amino acid leucine. researchgate.netresearchgate.net This sensing capability allows it to play a pivotal role in regulating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. researchgate.netbiocon.re.kr
In the presence of leucine, LeuRS activates the mTORC1 pathway. researchgate.net This activation is mediated through a direct interaction with the Rag GTPases, which are key components in the amino acid sensing machinery of mTORC1. biocon.re.krbiocon.re.kr Specifically, LeuRS functions as a GTPase-activating protein (GAP) for RagD. biocon.re.krbiocon.re.kr
When leucine is abundant, it binds to LeuRS, which then interacts with and promotes the GTP-bound state of RagA/B and the GDP-bound state of RagC/D. researchgate.netunifr.ch This active Rag heterodimer (RagA/B-GTP and RagC/D-GDP) recruits mTORC1 to the lysosomal surface, where it can be activated by another small GTPase, Rheb. researchgate.netunifr.ch Leucine stimulates the translocation of LeuRS to the lysosome, where it interacts with RagD. researchgate.net This interaction is crucial for mTORC1 activation. The yeast ortholog of LeuRS, Cdc60, also interacts with the Rag GTPase Gtr1 in a leucine-dependent manner to activate TORC1. biocon.re.krmdpi.com
Leucyl-tRNA synthetase belongs to the class Ia family of aminoacyl-tRNA synthetases and possesses a multi-domain architecture. nih.gov The catalytic site is located within a Rossmann-fold domain. biocon.re.krnih.gov The binding of leucine occurs within a specific pocket in this catalytic domain. biocon.re.krmdpi.com The structural basis for leucine sensing involves conformational changes in LeuRS upon leucine binding. nih.gov These changes are not only critical for its catalytic activity but also for its interaction with the Rag GTPases. nih.govunifr.ch
The interaction between LeuRS and RagD is dependent on the conformational state of LeuRS induced by leucine binding. nih.gov The editing domain of LeuRS, which is typically involved in proofreading, has been implicated in the interaction with Rag GTPases, suggesting a dual use of this domain in both ensuring translational fidelity and signaling nutrient availability. nih.govmdpi.com
Through its dual roles, LeuRS is a central regulator of protein synthesis and cell growth. researchgate.netresearchgate.net By catalyzing Leu-tRNA formation, it directly provides the building blocks for protein synthesis. patsnap.com Simultaneously, by sensing leucine and activating the mTORC1 pathway, it stimulates global protein translation and other anabolic processes that support cell growth and proliferation. illinois.eduresearchgate.net
The mTORC1 pathway, once activated by the LeuRS-Rag GTPase axis, phosphorylates several downstream targets, including S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote mRNA translation and protein synthesis. researchgate.net Dysregulation of this pathway is linked to various diseases, including cancer. biocon.re.kr The ability to uncouple the catalytic and leucine-sensing functions of LeuRS has been explored as a potential therapeutic strategy. biocon.re.kr For instance, specific compounds have been identified that inhibit the LeuRS-RagD interaction and subsequent mTORC1 activation without affecting the enzyme's essential aminoacylation activity. biocon.re.kr
Structural Basis of Leucine Binding and Conformational Changes in LeuRS
Proofreading and Editing Functions of LeuRS in Maintaining Translational Fidelity
To ensure the high accuracy of protein synthesis, LeuRS possesses sophisticated proofreading or editing mechanisms to prevent the incorporation of incorrect amino acids. illinois.eduportlandpress.com This is crucial because LeuRS can mistakenly activate amino acids that are structurally similar to leucine, such as isoleucine, methionine, and norvaline. nih.govasm.org
LeuRS employs both pre-transfer and post-transfer editing pathways:
Pre-transfer editing: This mechanism hydrolyzes the misactivated aminoacyl-adenylate (e.g., Ile-AMP) before it can be transferred to tRNALeu. illinois.eduoup.com
Post-transfer editing: This pathway corrects errors after the incorrect amino acid has been attached to tRNALeu (e.g., Ile-tRNALeu). The misacylated tRNA is translocated from the synthesis site to a separate editing site located in the CP1 domain, which is about 35 Å away. researchgate.netnih.gov Here, the incorrect amino acid is hydrolyzed from the tRNA. illinois.eduportlandpress.com
The fidelity of LeuRS is dependent on these multiple editing pathways. oup.com The CP1 domain is essential for post-transfer editing, and its disruption can lead to the accumulation of misfolded proteins and compromised cell viability. illinois.edu The choice between pre- and post-transfer editing can depend on the specific non-cognate amino acid. For example, in yeast, isoleucine is primarily cleared via the post-transfer route, while methionine is edited via the pre-transfer pathway. illinois.edu
Amino Acids Miscognized by LeuRS and Corrected by Editing
| Miscognized Amino Acid | Editing Pathway | Reference |
|---|---|---|
| Isoleucine | Post-transfer editing | illinois.eduportlandpress.com |
| Methionine | Pre-transfer editing (in yeast) | illinois.eduasm.org |
| Norvaline | Post-transfer editing | nih.gov |
| Homoserine | Editing prevents toxicity | asm.org |
| Valine | Editing prevents toxicity | asm.org |
Modulation of LeuRS Activity by Environmental and Cellular Cues (e.g., glucose)
The activity of LeuRS and its role in signaling are modulated by other cellular and environmental cues, most notably glucose availability. researchgate.netnih.gov There is significant crosstalk between glucose and amino acid sensing pathways. nih.gov
Under glucose starvation, LeuRS activity is modulated to help cells adapt to the low-energy state. nih.gov Specifically, glucose deprivation leads to the phosphorylation of LARS1 by Unc-51 like autophagy activating kinase 1 (ULK1), a key kinase in the autophagy pathway. nih.gov This phosphorylation occurs at residues critical for leucine binding, thereby decreasing the affinity of LeuRS for leucine. nih.gov This reduction in leucine binding inhibits the anabolic processes driven by mTORC1, conserving energy and potentially making leucine available for catabolic pathways to generate ATP. nih.gov
Furthermore, glucose starvation can lead to the O-GlcNAcylation of LARS1. researchgate.netresearchgate.net This modification inhibits the interaction between LARS1 and RagD GTPase, thereby reducing mTORC1 activity. researchgate.net Therefore, LeuRS acts as a node that integrates signals from both leucine and glucose availability to regulate cell metabolism, deciding whether leucine is used for protein synthesis or energy production. nih.gov Other cellular cues, such as those transmitted through the mARS complex, can also lead to the release or secretion of LeuRS to perform regulatory roles in a paracrine fashion, indicating a complex regulation responsive to the cellular microenvironment. frontiersin.org
Role of LeuRS in Specific Cellular Models (e.g., mammary epithelial cells, E. coli)
The function of Leucyl-tRNA Synthetase (LeuRS) extends beyond its canonical role in protein synthesis, acting as a critical regulator of cellular processes in response to leucine availability. This regulatory interplay is distinctly illustrated in different cellular models, such as mammary epithelial cells and the bacterium Escherichia coli.
Mammary Epithelial Cells
In mammary epithelial cells, particularly in dairy cows, LeuRS is a pivotal enzyme in maintaining the balance of cellular protein and amino acids. animbiosci.org Its expression is significantly higher during lactation compared to pregnancy, which aligns with the increased demand for protein synthesis for milk production. nih.govnih.gov LeuRS functions as an intracellular sensor for the amino acid leucine. animbiosci.orgnih.gov When intracellular leucine levels rise, LeuRS detects this change and activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway. animbiosci.org This activation is crucial for regulating the synthesis of milk proteins, such as casein. animbiosci.orgcambridge.org
Studies using bovine mammary epithelial cell lines (MAC-T) have demonstrated that the overexpression of LeuRS enhances cell proliferation and intracellular leucine levels, leading to an increase in casein production via the mTORC1 pathway. animbiosci.org Specifically, LeuRS promotes the phosphorylation of S6K1, a downstream target of mTORC1. animbiosci.org Furthermore, LeuRS influences the expression and localization of the L-type Amino Acid Transporter 1 (LAT1). animbiosci.org Overexpression of LeuRS leads to increased expression and stability of LAT1, as well as its enhanced localization to the cell membrane. animbiosci.org This creates a positive feedback loop where increased LAT1 activity facilitates more leucine transport into the cell, further stimulating the mTORC1 pathway. animbiosci.org
The regulatory role of LeuRS in this context is dependent on both its catalytic activity (translation) and its leucine-sensing function. animbiosci.org While the enhancement of LAT1 expression relies on both functions, the specific localization of LAT1 to the membrane is exclusively dependent on the leucine-sensing capability of LeuRS. animbiosci.org Knockdown of LeuRS via siRNA results in a reduction in cell viability and proliferation, as well as decreased expression of mTOR, S6K1, and β-Casein. nih.gov
Table 1: Impact of LeuRS Modulation on Mammary Epithelial Cells
| Experimental Condition | Cellular Process/Molecule | Observed Effect | Reference |
| LeuRS Overexpression | Cell Proliferation | Increased | animbiosci.org |
| Intracellular Leucine | Increased | animbiosci.org | |
| Casein Production | Increased | animbiosci.org | |
| S6K Phosphorylation | Increased | animbiosci.org | |
| LAT1 Expression | Increased | animbiosci.org | |
| LAT1 Membrane Localization | Increased | animbiosci.org | |
| LeuRS Knockdown | Cell Viability | Decreased | nih.gov |
| Cell Proliferation | Decreased | nih.gov | |
| mTOR, S6K1, β-Casein Expression | Decreased | nih.gov |
Escherichia coli
In the bacterium E. coli, LeuRS plays a crucial role in the regulation of branched-chain amino acid transport. asm.orgpnas.orgnih.gov The transport of leucine, isoleucine, and valine is repressed when the cells are grown in the presence of excess leucine. nih.gov However, this repression is not simply due to the presence of free leucine. pnas.org Instead, it requires the interaction of leucine with a functional LeuRS and the subsequent formation of the charged leucyl-tRNA (Leu-tRNA). pnas.orgnih.gov
This mechanism was elucidated through studies using E. coli mutants with a temperature-sensitive LeuRS. pnas.orgnih.govnih.gov In these mutants, at a permissive temperature, the LeuRS functions normally, and the transport of branched-chain amino acids is repressed in the presence of leucine. nih.gov However, when the temperature is shifted to a non-permissive level, the LeuRS becomes inactivated, and the activation of leucine to form Leu-tRNA is limited. nih.gov Under these conditions, even with an excess of external leucine, the transport system for leucine, isoleucine, and valine (system LIV-I) shows a significant increase in activity. nih.gov This derepression of transport activity is prevented by inhibitors of protein and RNA synthesis, indicating that it involves the synthesis of new transport proteins. pnas.orgnih.gov These findings demonstrate that the LeuRS, through its catalytic function of charging tRNA with leucine, acts as a regulatory signal for the repression of branched-chain amino acid transport in E. coli. pnas.org
Table 2: Regulation of Branched-Chain Amino Acid Transport in E. coli by LeuRS
| E. coli Strain | Growth Condition | LeuRS Functionality | Branched-Chain Amino Acid Transport | Reference |
| Wild-type | Excess Leucine | Functional | Repressed | nih.gov |
| Temperature-sensitive LeuRS mutant | Permissive Temperature + Excess Leucine | Functional | Repressed | nih.gov |
| Temperature-sensitive LeuRS mutant | Non-permissive Temperature + Excess Leucine | Impaired | Increased (Derepressed) | pnas.orgnih.gov |
Cellular and Molecular Regulatory Roles of Leucine/leucyl Leucine Signaling
Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway Regulation by Leucine (B10760876) Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients, growth factors, and cellular energy status. imrpress.comphysiology.org Leucine is a potent activator of the mTORC1 pathway, signaling amino acid availability. imrpress.comphysiology.org This activation is crucial for promoting anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy. nih.govabcam.com
The core mechanism of leucine-induced mTORC1 activation involves the Rag GTPases. imrpress.com Amino acids, particularly leucine, promote the translocation of mTORC1 to the lysosomal surface, where it can be activated by the small GTPase Rheb (Ras homolog enriched in brain). frontiersin.orgnih.gov The Rag GTPases, which exist as heterodimers (RagA/B and RagC/D), act as a scaffold on the lysosome, docking mTORC1 for its subsequent activation. frontiersin.orgbiocon.re.kr Leucine signaling modulates the GTP/GDP loading state of the Rag GTPases, a critical step for mTORC1 recruitment and activation. biocon.re.krpnas.org
Upstream Amino Acid Sensors and Regulatory Complexes (e.g., Ragulator, GATOR, Sestrin2)
The sensing of leucine and the subsequent regulation of Rag GTPases are orchestrated by a sophisticated network of proteins and protein complexes. frontiersin.org mTORC1 itself does not directly sense amino acid levels; this function is carried out by upstream sensor proteins. frontiersin.org
Leucyl-tRNA Synthetase (LRS): Beyond its canonical role in charging tRNA with leucine for protein synthesis, LRS acts as a direct intracellular sensor of leucine. biocon.re.krresearchgate.netnih.gov In the presence of sufficient leucine, LRS binds to the RagD GTPase in a leucine-dependent manner. biocon.re.krresearchgate.net This interaction gives LRS a non-canonical function as a GTPase-Activating Protein (GAP) for RagD, which is critical for driving the Rag GTPase cycle and activating mTORC1. biocon.re.krpnas.org
Sestrin2: Sestrins are stress-inducible proteins that act as negative regulators of mTORC1. d-nb.infonih.gov Sestrin2 functions as a cytosolic leucine sensor. nih.govnih.govnih.gov In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex. nih.govnih.govconsensus.app When leucine levels rise, leucine binds directly to a specific pocket in Sestrin2, causing a conformational change that disrupts the Sestrin2-GATOR2 interaction. nih.govnih.govconsensus.app This releases GATOR2 from inhibition, allowing it to activate the mTORC1 pathway. nih.gov The affinity of Sestrin2 for leucine is in a concentration range that is physiologically relevant for mTORC1 activation. nih.gov
GATOR (GAP Activity Toward Rags) Complexes: The GATOR network consists of two main complexes, GATOR1 and GATOR2.
GATOR1 is a GAP for RagA and RagB and, therefore, a negative regulator of mTORC1. nih.govmit.edu It inhibits the pathway by promoting the hydrolysis of GTP on RagA/B.
GATOR2 is a positive regulator of mTORC1, acting upstream of GATOR1. nih.govmit.edu As mentioned, Sestrin2 inhibits GATOR2 in the absence of leucine. When released from Sestrin2 inhibition, GATOR2 is thought to suppress the GAP activity of GATOR1, leading to the accumulation of active, GTP-bound RagA/B and subsequent mTORC1 activation. pnas.orgnih.gov
Ragulator: This pentameric protein complex (composed of LAMTOR1-5) is essential for anchoring the Rag GTPase heterodimers to the lysosomal membrane. nih.govpnas.org The Ragulator also functions as a guanine (B1146940) nucleotide exchange factor (GEF) for RagA and RagB, facilitating the exchange of GDP for GTP and thereby promoting their activation. frontiersin.orgpnas.org This function is critical for the response to amino acid signals. frontiersin.org
Together, these components form a coordinated system. Leucine is sensed by LRS and Sestrin2, which in turn modulate the GATOR complexes. frontiersin.orgpnas.org This regulation, along with the activity of the Ragulator, controls the nucleotide state of the Rag GTPases, ultimately determining the localization and activation of mTORC1 on the lysosomal surface. frontiersin.org
Downstream Effectors of mTORC1 in Protein Metabolism and Cell Homeostasis
Once activated, mTORC1 phosphorylates a range of downstream targets to control anabolic and catabolic processes. nih.govmdpi.com The two best-characterized direct effectors of mTORC1 that regulate protein metabolism are S6 Kinase 1 (S6K1) and eIF4E-Binding Protein 1 (4E-BP1). nih.govbiologists.comsochob.cl
S6 Kinase 1 (S6K1): mTORC1 directly phosphorylates and activates S6K1. nih.govabcam.com Activated S6K1 then phosphorylates several substrates to promote protein synthesis. These include:
Ribosomal protein S6 (rpS6): Phosphorylation of rpS6 is thought to enhance the translation of a specific class of mRNAs that contain a 5' terminal oligopyrimidine tract (5' TOP), which often encode components of the translational machinery itself. scielo.br
eukaryotic initiation factor 4B (eIF4B): S6K1 phosphorylation of eIF4B enhances its activity, promoting the binding of mRNA to the ribosome. nih.gov
Programmed cell death 4 (PDCD4): S6K1 phosphorylates this inhibitor of the translation initiation factor eIF4A, leading to PDCD4's degradation and relieving its inhibitory effect on translation. nih.gov
eIF4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the cap-binding protein eIF4E, preventing it from assembling into the eIF4F complex, which is a rate-limiting step in cap-dependent translation initiation. scielo.brbiologists.com Leucine-stimulated mTORC1 activation leads to the hyperphosphorylation of 4E-BP1. sochob.clefdeportes.com This phosphorylation causes 4E-BP1 to dissociate from eIF4E, allowing eIF4E to bind to eIF4G and form the active eIF4F complex, thereby initiating the translation of capped mRNAs. scielo.brbiologists.com
Through the regulation of S6K1 and 4E-BP1, leucine signaling via mTORC1 directly stimulates the machinery responsible for protein synthesis, contributing to cell growth and the maintenance of protein homeostasis. abcam.comsochob.cl
Modulation of AMP-activated Protein Kinase (AMPK) Signaling by Leucine
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated during states of low energy (high AMP/ATP ratio) to promote catabolic processes and inhibit anabolic pathways, including mTORC1 signaling. frontiersin.org The relationship between leucine and AMPK is complex, with studies reporting both inhibitory and activatory roles depending on the cellular context.
Several studies indicate that leucine can inhibit AMPK activity. efdeportes.comdiabetesjournals.org This inhibition is thought to be part of the mechanism by which leucine activates mTORC1, as AMPK can suppress mTORC1 activity. diabetesjournals.org The degradation of branched-chain amino acids like leucine in skeletal muscle can generate ATP, thereby increasing the ATP/AMP ratio and reducing the stimulus for AMPK activation. efdeportes.comfrontiersin.org By suppressing the inhibitory signal from AMPK, leucine can further promote mTORC1-dependent protein synthesis. efdeportes.comdiabetesjournals.org
Conversely, other research has demonstrated that leucine can activate AMPK signaling, particularly in the context of mitochondrial biogenesis. nih.govnih.gov In C2C12 myotubes, leucine treatment has been shown to increase the phosphorylation and activation of AMPK. nih.govnih.gov This activation appears to be dependent on SIRT1 (Sirtuin 1), a NAD+-dependent deacetylase. nih.govmdpi.com The leucine-activated SIRT1-AMPK pathway has been linked to increased fatty acid oxidation and mitochondrial biogenesis. nih.govmdpi.com Therefore, leucine may modulate AMPK activity in a context-dependent manner to regulate different aspects of cellular metabolism. nih.gov
Impact on General Control Non-depressible Kinase 2 (GCN2) Pathway
General control non-depressible kinase 2 (GCN2) is a serine kinase that acts as a sensor for amino acid deprivation. nih.gov It is activated by the accumulation of uncharged tRNAs that occurs when a specific amino acid is scarce. tandfonline.com Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α). nih.govtandfonline.com This phosphorylation leads to a general repression of global protein synthesis to conserve resources, while paradoxically promoting the translation of specific mRNAs, such as that for the transcription factor ATF4, which helps cells adapt to the nutrient stress. tandfonline.com
Leucine deprivation is a potent activator of the GCN2 pathway. nih.govnih.gov The lack of leucine leads to an accumulation of uncharged leucyl-tRNA, which binds to and activates GCN2, resulting in eIF2α phosphorylation and the downstream stress response. nih.govtandfonline.com This signaling is a key mechanism for adapting to leucine insufficiency. nih.gov Conversely, the presence of sufficient leucine keeps the GCN2 pathway inactive, permitting global protein synthesis to proceed. nih.gov There is also evidence of crosstalk between the GCN2 and mTORC1 pathways; GCN2 can be involved in the inhibition of mTORC1 activity during amino acid deprivation, including the absence of leucine. tandfonline.commdpi.com
Leucine's Regulatory Roles in Specific Biological Contexts (mechanistic studies, not clinical outcomes)
Cellular Protein Synthesis Regulation
Leucine is recognized as a key anabolic stimulus that directly regulates the rate of cellular protein synthesis, primarily at the level of translation initiation. scielo.brfrontiersin.org This regulatory function is synergistic with anabolic hormones like insulin, but leucine can also stimulate protein synthesis through insulin-independent mechanisms. scielo.brscielo.br
The primary mechanism for this regulation is through the activation of the mTORC1 signaling pathway, as detailed previously. scielo.brfrontiersin.org By activating mTORC1, leucine promotes the phosphorylation of its key downstream targets, 4E-BP1 and S6K1. efdeportes.com
The phosphorylation and subsequent inactivation of 4E-BP1 releases the translation initiation factor eIF4E, allowing it to form the eIF4F complex, which is critical for recruiting ribosomes to the 5' cap of mRNAs. scielo.brscielo.br
The activation of S6K1 enhances the translational capacity of the cell by promoting the synthesis of ribosomal proteins and other components of the translation machinery. scielo.br
Therefore, leucine acts as a critical nutrient signal that informs the cell of amino acid availability, thereby directly modulating the activity of the core machinery responsible for translating mRNA into protein. scielo.br This ensures that protein synthesis, a highly energy-intensive process, is tightly coupled to nutrient supply.
Role in T Cell Activation and Immune Response
Leucine plays a critical role in the adaptive immune response, particularly in the activation and function of T cells. nih.gov The activation of T lymphocytes is a demanding process that requires significant metabolic reprogramming to support their rapid proliferation and differentiation. researchgate.netnih.gov Leucine acts as a key nutrient signal that activates the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of T cell metabolism and function. nih.govresearchgate.netnih.gov
The mechanism of leucine-mediated T cell activation is intricately linked to the mTORC1 signaling pathway. nih.gov Upon T cell receptor (TCR) stimulation, the expression of the amino acid transporter SLC7A5 (also known as LAT1) is upregulated, leading to increased uptake of leucine into the cell. researchgate.netembopress.org Inside the cell, leucine is sensed by the leucyl-tRNA synthetase (LARS), which then activates the Rag GTPases. nih.govresearchgate.net This activation allows the Rag GTPase complex to recruit mTORC1 to the lysosomal surface, where it is activated by another protein called Ras homolog enriched in brain (Rheb). nih.gov Activated mTORC1 then phosphorylates its downstream targets, such as p70 ribosomal S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis, glycolysis, and other processes essential for T cell activation, proliferation, and function. researchgate.net
Research has shown that restricting leucine uptake, either genetically by deleting SLC7A5 or through dietary means, can impair T cell expansion, survival, and cytokine release. embopress.org This highlights the essentiality of leucine transport and signaling for a robust T cell response. Leucine depletion or blocking its transporter can prevent T lymphocyte activation to a similar extent as total amino acid deprivation. zotarellifilhoscientificworks.com Furthermore, leucine metabolism provides a negative feedback loop for mTORC1 activity through the enzyme cytosolic branched-chain aminotransferase (BCATc), which is also induced by TCR stimulation. nih.govresearchgate.net BCATc initiates the breakdown of leucine, and the loss of this enzyme can lead to T cell hyperactivation due to an increased supply of leucine to the mTORC1 pathway. nih.govresearchgate.net
Table 1: Key Research Findings on Leucine's Role in T Cell Activation
| Finding | Cellular/Molecular Mechanism | Outcome | Reference(s) |
|---|---|---|---|
| Leucine is essential for T cell activation, proliferation, and differentiation. | Acts as a nutrient signal to activate the mTORC1 pathway. | Supports metabolic reprogramming required for immune cell function. | researchgate.net, nih.gov, nih.gov |
| T cell receptor stimulation increases expression of the leucine transporter SLC7A5. | Increased intracellular leucine concentration. | Facilitates mTORC1 activation. | researchgate.net, embopress.org |
| Leucyl-tRNA synthetase (LARS) acts as an intracellular leucine sensor. | Activates Rag GTPases, leading to mTORC1 translocation and activation. | Triggers downstream signaling for protein synthesis and cell growth. | researchgate.net, nih.gov |
| Dietary restriction of leucine reduces allogeneic T cell expansion and survival. | Dampens mTORC1 and glycolysis capacity in activated T cells. | Prevents acute graft-versus-host disease (aGVHD) while maintaining graft-versus-tumor (GVT) response. | embopress.org |
| Cytosolic branched-chain aminotransferase (BCATc) provides negative feedback. | Initiates cytosolic transamination of leucine, reducing its availability for mTORC1 signaling. | Regulates the level of T cell activation to prevent hyperactivation. | researchgate.net, nih.gov |
Regulation of Lactation and Cellular Proliferation in Mammary Epithelial Cells
Leucine signaling is a pivotal regulator of lactation and the proliferation of mammary epithelial cells. nih.govresearchgate.net These processes are critical for milk production, which is dependent on the synthesis of proteins, fats, and lactose (B1674315). nih.gov Studies on dairy cow and porcine mammary epithelial cells (DCMECs and PMECs) have demonstrated that leucine stimulates cell proliferation and the synthesis of milk components, primarily through the activation of the mTOR signaling pathway. nih.govagriculturejournals.cz
The expression of Leucyl-tRNA synthetase (LeuRS), the enzyme that senses intracellular leucine concentrations, is significantly higher in mammary gland tissue during lactation compared to pregnancy. nih.govresearchgate.net When leucine is available, it promotes the viability and proliferation of mammary epithelial cells. nih.gov This is accompanied by an increase in the expression and/or phosphorylation of key molecules in the mTOR pathway, including mTOR itself, S6K1, and 4E-BP1. nih.govagriculturejournals.cz The activation of this pathway subsequently boosts the expression of genes essential for lactation, such as β-Casein (a major milk protein), sterol regulatory element binding protein 1c (SREBP-1c) for lipid synthesis, and glucose transporter 1 (GLUT1) for glucose uptake. nih.govresearchgate.net Consequently, the secretion of lactose and triglycerides is also increased. nih.gov
Knocking down LeuRS via siRNA has been shown to negate these effects, reducing cell proliferation and the expression of lactation-related genes even in the presence of leucine. nih.gov This confirms that LeuRS is a key mediator, linking intracellular leucine levels to the mTORC1 pathway to promote lactation. nih.govresearchgate.net Furthermore, LARS has been found to regulate the expression and membrane localization of the amino acid transporter LAT1 via the mTORC1 pathway, establishing a positive feedback loop that enhances leucine uptake and further stimulates casein synthesis. animbiosci.org
Table 2: Effects of Leucine on Mammary Epithelial Cells
| Parameter | Effect of Leucine Treatment | Key Signaling Molecules Involved | Reference(s) |
|---|---|---|---|
| Cell Proliferation | Increased | Cyclin D1, mTOR | nih.gov, agriculturejournals.cz |
| Protein Synthesis | Increased (e.g., β-Casein) | mTOR, p70S6K, 4E-BP1, LeuRS | nih.gov, animbiosci.org, agriculturejournals.cz |
| Lactose & Triglyceride Secretion | Increased | SREBP-1c, GLUT1 | nih.gov, researchgate.net |
| Gene Expression | Upregulation of mTOR, S6K1, SREBP-1c, GLUT1, Cyclin D1, β-Casein | LeuRS, mTORC1 | nih.gov, researchgate.net |
| LAT1 Transporter | Increased expression and membrane localization | LARS, mTORC1 | animbiosci.org |
Metabolic Reprogramming in Cellular Models (e.g., lipid metabolism, fatty acid oxidation)
Leucine plays a significant role in metabolic reprogramming, particularly in the regulation of lipid metabolism and fatty acid oxidation in various cellular models, including skeletal muscle, liver, and adipose tissue. nih.govmdpi.com It acts as a signaling molecule that can influence energy homeostasis, mitochondrial biogenesis, and the expression of genes involved in metabolic pathways. zotarellifilhoscientificworks.comnih.gov
One of the primary ways leucine exerts its effects is by stimulating fatty acid oxidation through the activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov AMPK is a crucial cellular energy sensor that, when activated, promotes energy-producing processes like fatty acid oxidation while inhibiting energy-consuming ones. nih.gov Leucine-mediated activation of AMPK can help prevent the accumulation of lipids in skeletal muscle. nih.gov Furthermore, leucine activates the AMPK–SIRT1–PGC-1α pathway, which is central to its ability to modulate lipid metabolism and energy balance. mdpi.com Sirtuin 1 (SIRT1) activation leads to the phosphorylation of AMPK, which in turn regulates fatty acid oxidation and mitochondrial biogenesis. mdpi.com
In cellular models, leucine supplementation has been shown to increase the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACO). nih.gov It also enhances mitochondrial biogenesis and oxygen consumption in both muscle cells and adipocytes. zotarellifilhoscientificworks.comnih.gov Interestingly, the effect of leucine on lipid metabolism can be context-dependent. For instance, a study on HepG2 cells found that leucine deprivation activated the fatty acid β-oxidation pathway, leading to an upregulation of proteins like ACSL1 and ACADS and a reduction in cellular triglycerides. nih.gov This suggests a complex regulatory role for leucine in maintaining lipid homeostasis, where its absence can trigger compensatory metabolic shifts. nih.gov
Table 3: Leucine's Role in Metabolic Reprogramming
| Metabolic Process | Effect of Leucine | Key Pathways/Molecules | Cellular Model | Reference(s) |
|---|---|---|---|---|
| Fatty Acid Oxidation | Stimulated | AMPK, SIRT1, PGC-1α | Skeletal muscle, Adipocytes | nih.gov, mdpi.com |
| Mitochondrial Biogenesis | Increased | SIRT1–AMPK Signaling | C2C12 Myotubes, Muscle, Adipocytes | nih.gov, mdpi.com, zotarellifilhoscientificworks.com |
| Gene Expression (Lipid Metabolism) | Increased expression of CPT1, ACO, PPAR, ACC, FAS | AMPK, mTORC1 | Skeletal muscle, Liver | nih.gov |
| Lipid Accumulation | Reduced | AMPK activation | Skeletal muscle | nih.gov |
| Fatty Acid β-Oxidation | Activated by Leucine Deprivation | Upregulation of ACSL1, ACADS, ACOX1 | HepG2 cells | nih.gov |
Emerging Research Directions and Future Perspectives on Leucyl Leucine
Rational Design of High-Specificity Peptidase Inhibitors and Activators based on Leucyl-leucine Scaffolds
The dipeptide this compound serves as a foundational structure, or scaffold, in the development of molecules that can either block (inhibit) or enhance (activate) the activity of peptidases, which are enzymes that break down proteins and peptides. Scientists are increasingly using computational methods to design these inhibitors and activators with high precision.
One such computational approach, known as the Ligand Design (LUDI) method, has been employed to create potential inhibitors for leucine (B10760876) aminopeptidase (B13392206) (LAP), an enzyme that cleaves leucine residues from the end of a protein chain. nih.govworthington-biochem.com This method utilizes the known three-dimensional structure of the enzyme, such as that of bovine lens leucine aminopeptidase, to design molecules that fit perfectly into its active site, thereby blocking its function. nih.gov This rational design process has led to the generation of numerous potential LAP inhibitors, including potent aminophosphonic compounds. nih.gov The predicted activity of these designed inhibitors often aligns well with experimental results, highlighting the effectiveness of such computational tools in drug design. nih.gov
The core idea behind this research is that by understanding the precise interactions between a this compound-based molecule and its target peptidase, it is possible to tailor the molecule for enhanced specificity and potency. This involves analyzing how the inhibitor binds to the enzyme's active site and making modifications to improve this interaction. For inhibitors where electrical forces play a dominant role, a more detailed description of the inhibitor's charge distribution can lead to better predictions of its binding strength. nih.gov
While much of the focus has been on inhibitors, the principles of rational design can also be applied to develop peptidase activators, although this area is less explored for this compound specifically. The overarching goal is to create highly selective molecules that can modulate peptidase activity for therapeutic purposes, with this compound providing a key chemical starting point.
Comprehensive Elucidation of this compound's Role in Integrated Metabolic and Signaling Networks
This compound, as a dipeptide, is not merely a building block for proteins but also an active participant in the complex web of cellular communication and metabolism. numberanalytics.com Emerging research is dedicated to unraveling its comprehensive role within these integrated networks. Dipeptides are increasingly recognized for their involvement in various biological processes, including acting as signaling molecules. numberanalytics.comdergipark.org.tr
A key area of investigation is the connection between this compound and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. mdpi.com Leucine, one of the constituent amino acids of this compound, is a well-established activator of mTORC1, a complex within this pathway. mdpi.comnih.gov The sensing of leucine levels is crucial for this activation. Leucyl-tRNA synthetase (LARS) has been identified as an intracellular leucine sensor that, in the presence of leucine, can activate the mTORC1 pathway. mdpi.comanimbiosci.org This suggests that the availability of this compound, which can be broken down into leucine, could influence mTORC1 activity and, consequently, the metabolic state of the cell.
Furthermore, dipeptides are known to influence the function of proteins and can be involved in cellular signaling pathways. numberanalytics.commdpi.com They can act as metabolic switches, helping to reprogram cellular metabolism in response to environmental changes. For instance, in plants, the levels of certain dipeptides fluctuate with day-night cycles, suggesting a role in metabolic adaptation to changes in carbon availability. While direct evidence for this compound's specific role in these broader signaling networks is still being gathered, the known functions of other dipeptides and the signaling properties of leucine provide a strong foundation for future research in this area. The transport of dipeptides across cell membranes is a regulated process, which further underscores their importance in cellular nutrient uptake and homeostasis. ontosight.ai
Structural Biology of Novel this compound Interacting Proteins and Enzymes
Understanding the three-dimensional structures of proteins and enzymes that interact with this compound is fundamental to deciphering its biological functions. X-ray crystallography and other structural biology techniques provide detailed atomic-level views of these interactions, which can inform the rational design of drugs and help to understand enzymatic mechanisms.
A notable example is the crystal structure of aminopeptidase from Vibrio proteolyticus in a complex with L-leucyl-L-leucyl-L-leucine. rcsb.org This structural analysis has provided insights into the catalytic mechanism of this enzyme, suggesting a novel metallohydrolase mechanism. rcsb.org Similarly, the crystal structure of bovine leucyl aminopeptidase has been determined, revealing the coordination of zinc ions in its active site. wikipedia.org These structures are invaluable for understanding how these enzymes recognize and cleave peptides containing leucine residues.
Leucyl-tRNA synthetase (LeuRS) is another key enzyme that interacts with leucine, the building block of this compound. The crystal structure of LeuRS from Thermus thermophilus has been solved, both in its free form and in complex with leucine and a leucyl-adenylate analogue. nih.govembopress.org These structures have revealed significant conformational changes that occur upon substrate binding, which are crucial for the enzyme's aminoacylation and editing functions. nih.govembopress.org The editing domain of LeuRS, which is responsible for hydrolyzing incorrectly charged tRNAs, has also been structurally characterized in humans and the fungal pathogen Candida albicans. ox.ac.uk These studies highlight a conserved structural core with kingdom-specific peripheral insertions. ox.ac.uk
Furthermore, structural studies have been conducted on the Escherichia coli LeuRS-tRNA(Leu) complex in both aminoacylation and editing conformations. nih.gov These have shed light on the dynamic structural changes that occur as the tRNA moves between the synthetic and editing sites of the enzyme. nih.gov The continuous exploration of the structures of proteins that bind this compound and its constituent amino acid will undoubtedly uncover new interaction partners and provide a deeper understanding of their roles in cellular processes.
Development of Advanced Biosensors for Intracellular Leucine Sensing
The ability to detect and quantify the levels of specific molecules within cells is crucial for understanding cellular processes and diagnosing diseases. Advanced biosensors are being developed for the specific and sensitive detection of intracellular leucine, which is a component of this compound. These biosensors often leverage the high specificity of biological molecules to recognize their target.
One promising approach involves the use of enzymes. For instance, leucyl-tRNA synthetase (LeuRS), which naturally binds to leucine with high fidelity, is being explored as a bioreceptor for leucine biosensors. igem.wiki The inherent ability of LeuRS to discriminate between leucine and other similar amino acids is critical for preventing errors in protein synthesis and can be harnessed to create highly selective biosensors. igem.wiki Another enzymatic approach utilizes leucine dehydrogenase (LDH) and p-hydroxybenzoate hydroxylase (HBH) co-immobilized on an electrode. researchgate.net In this system, the enzymatic reactions produce an electrical signal that is proportional to the leucine concentration. researchgate.net
Graphene-based biosensors are also emerging as a highly sensitive platform for detecting biomolecular interactions. acs.org Graphene field-effect transistors (GFETs) can be functionalized with molecules that bind to the target of interest, and the binding event causes a measurable change in the electrical properties of the graphene. acs.org While this technology has been demonstrated for detecting interactions between peptides and RNA, its high sensitivity makes it a promising candidate for the development of leucine-specific biosensors. acs.org
Dipeptides themselves are also being used in the fabrication of novel sensing materials. researchgate.netrsc.org Dipeptide-based hydrogels can be made conductive and transparent, making them suitable for wearable biosensors that can monitor physiological signals. acs.orgresearchgate.net These materials offer biocompatibility and can be designed to interact with specific stimuli. researchgate.net The development of these advanced biosensors will provide powerful tools for studying the intracellular dynamics of leucine and, by extension, the metabolism and signaling roles of this compound.
Computational Approaches for Predicting this compound Interactions and Conformational Dynamics
Computational methods are becoming indispensable tools for studying the behavior of biomolecules like this compound at an atomic level. These approaches can predict how this compound interacts with other molecules and how its three-dimensional shape, or conformation, changes over time.
Molecular dynamics (MD) simulations are a powerful computational technique used to study the movement of atoms and molecules. MD simulations have been employed to investigate the interactions of leucine and other amino acids with the active site of leucyl-tRNA synthetase (LeuRS). biopolymers.org.uaberkeley.edu These simulations can reveal details about the stability of these interactions and the conformational changes that occur upon binding. biopolymers.org.uaberkeley.edu For example, MD studies have shown that in the active site of Thermus thermophilus LeuRS, leucyl-adenylate is more stable and conformationally favorable than isoleucyl- and norvalyl-adenylates. biopolymers.org.ua Similar simulations have been used to study the editing mechanism of LeuRS from the archaeon Pyrococcus horikoshii, providing insights into how it discriminates between correct and incorrect amino acids. nih.gov
Furthermore, computational docking can predict the binding mode of ligands like leucine to their protein targets. researchgate.net For instance, the binding of L-leucine to the interleukin-1 beta protein has been computationally predicted, highlighting the specific amino acid residues involved in the interaction. researchgate.net These computational approaches, often used in conjunction with experimental techniques like X-ray crystallography and NMR spectroscopy, provide a detailed understanding of the structural and dynamic properties of this compound and its interactions, which is crucial for understanding its biological roles and for designing new molecules with specific functions. pnas.orgacs.orgrsc.org
Q & A
Q. What are the established laboratory protocols for synthesizing and characterizing Leucyl-leucine?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods . SPPS allows for high purity and scalability, employing Fmoc/t-Bu protection strategies. Post-synthesis, purification via reverse-phase HPLC (using C18 columns) is critical, followed by characterization using NMR spectroscopy (e.g., H and C NMR for structural confirmation) and mass spectrometry (MS) for molecular weight validation. Experimental protocols must detail reagent ratios, coupling efficiency, and purification thresholds to ensure reproducibility .
Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For non-destructive quantification, UV-Vis spectroscopy (using absorbance at 205–220 nm for peptide bonds) or ELISA (with anti-leucine antibodies) can be applied. Method validation should include calibration curves, limit of detection (LOD), and spike-recovery tests in relevant matrices (e.g., serum or cell lysates) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Stability studies involve incubating this compound in buffers across a pH range (e.g., 2–10) and temperatures (4–37°C). Samples are analyzed periodically via HPLC to monitor degradation products. Kinetic models (e.g., Arrhenius plots) predict shelf-life, while circular dichroism (CD) spectroscopy can track conformational changes. Data should be tabulated to compare half-lives under different conditions .
Q. What role does this compound play in biochemical pathways, and how can its interactions be preliminarily studied?
this compound may act as a substrate or inhibitor in proteolytic pathways (e.g., leucine aminopeptidases). Enzyme kinetics assays (Michaelis-Menten plots) and isothermal titration calorimetry (ITC) can quantify binding affinities. Preliminary studies should include negative controls (e.g., scrambled peptides) and validate specificity using knockout cell lines .
Advanced Research Questions
Q. How can contradictory findings regarding this compound’s role in protein aggregation be resolved?
Systematic meta-analyses should compare experimental variables (e.g., concentration, buffer composition, agitation methods). Sensitivity analyses can identify confounding factors, while molecular dynamics simulations may reconcile discrepancies in aggregation mechanisms. Researchers must report raw data and statistical power to enable cross-study validation .
Q. What strategies optimize the design of mechanistic studies on this compound’s interactions with lipid bilayers?
Use surface plasmon resonance (SPR) to measure real-time binding kinetics or fluorescence anisotropy to assess membrane insertion. Experimental designs should include controls for nonspecific interactions (e.g., lipid-only vesicles) and vary bilayer composition (e.g., cholesterol content). Data interpretation must distinguish between transient and stable binding events .
Q. How can computational models enhance the understanding of this compound’s conformational dynamics?
Molecular dynamics (MD) simulations (using AMBER or GROMACS) can predict dominant conformers in aqueous vs. hydrophobic environments. Pair these with NMR relaxation experiments to validate simulation accuracy. Advanced studies should compare force fields (e.g., CHARMM vs. OPLS) and incorporate solvent effects explicitly .
Q. What methodologies are recommended for meta-analyses of this compound’s thermodynamic data across heterogeneous studies?
Apply PRISMA guidelines for systematic literature reviews. Extract data on ΔG, ΔH, and ΔS values, normalizing units and experimental conditions. Use random-effects models to account for inter-study variability and perform subgroup analyses by technique (e.g., ITC vs. van’t Hoff plots). Address publication bias via funnel plots .
Q. How should researchers address ethical considerations in in vivo studies of this compound’s pharmacokinetics?
Adhere to 3R principles (Replacement, Reduction, Refinement) . Use microdosing trials with C-labeled this compound to minimize animal use. Justify sample sizes via power analysis and obtain ethics board approval for protocols. Data transparency includes publishing negative results to avoid selective reporting .
Q. What frameworks guide the development of novel hypotheses about this compound’s biological functions?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis generation. For example, explore this compound’s potential in autophagy regulation using CRISPR screens or multi-omics integration . Validate hypotheses with orthogonal methods (e.g., knockdown + rescue experiments) and contextualize findings within existing literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
